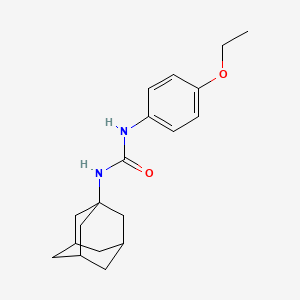
N-1-adamantyl-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-1-adamantyl-N’-(4-ethoxyphenyl)urea” is a compound with the molecular formula C19H26N2O2 and a molecular weight of 314.429. It is a urea derivative, which means it contains a functional group with the structure (NH2)2C=O .
Synthesis Analysis
The synthesis of urea derivatives, including “N-1-adamantyl-N’-(4-ethoxyphenyl)urea”, involves designing and characterizing the compounds using 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “N-1-adamantyl-N’-(4-ethoxyphenyl)urea” is complex due to the presence of the adamantyl and ethoxyphenyl groups. The adamantyl group is a bulky substituent, which can influence the overall structure and properties of the compound .Aplicaciones Científicas De Investigación
Soluble Epoxide Hydrolase (sEH) Inhibition
N,N'-Disubstituted urea-based sEH inhibitors, including those with adamantyl groups, have shown promise in treating hypertension, inflammation, and pain across multiple animal models. The metabolic profiles, drug absorption, pharmacological efficacy, and associated biochemical studies of these inhibitors, such as 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), reveal insights into their oxidation and metabolic stability, indicating potential therapeutic roles and strategies for drug design in this series of compounds (Liu et al., 2015).
Antimicrobial Activity
Adamantyl urea compounds have also been identified for their potent bactericidal activity against Mycobacterium tuberculosis (M. tb), showcasing a unique mode of action by inhibiting the translocation of mycolic acids across the M. tb plasma membrane, which is essential for mycobacterial growth and virulence. This highlights a novel chemotherapeutic avenue against multidrug-resistant strains of M. tuberculosis (Grzegorzewicz et al., 2011).
Metabolic and Chemical Stability
Research on salicylate-urea-based sEH inhibitors with adamantyl groups demonstrates not only high inhibitory activities against human sEH but also high metabolic and chemical stabilities, suggesting these inhibitors as potential lead molecules for bioactive compounds acting in vivo (Kasagami et al., 2009).
Anion Binding
Adamantane bisurea derivatives have been explored for their complexation abilities with various anions in solution, showing stable complexes and indicating potential applications in the development of new materials or sensors based on the unique properties of adamantyl-based compounds (Blažek et al., 2013).
Pharmacokinetic Improvements
Substituted phenyl groups in urea-based sEH inhibitors, replacing the adamantyl group, have led to more favorable pharmacokinetic properties and enhanced anti-inflammatory effects in murine models, suggesting that modifications to the adamantyl scaffold can result in more potent and metabolically stable therapeutic agents (Liu et al., 2013).
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-1-adamantyl-N’-(4-ethoxyphenyl)urea” and similar compounds could involve further exploration of their potential antimicrobial activity, as well as their synthesis and characterization . Additionally, the influence of the adamantyl and ethoxyphenyl groups on the properties of these compounds could be a focus of future studies .
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-23-17-5-3-16(4-6-17)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLXQTZYWXBIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
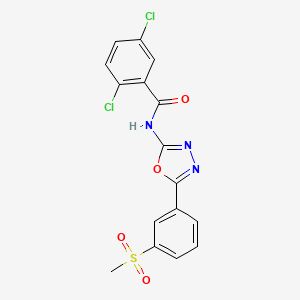
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2767083.png)
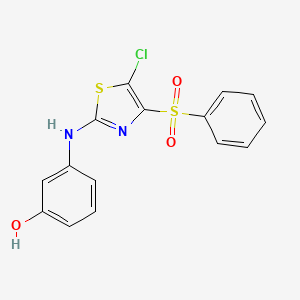
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)
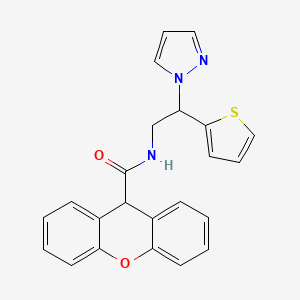
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

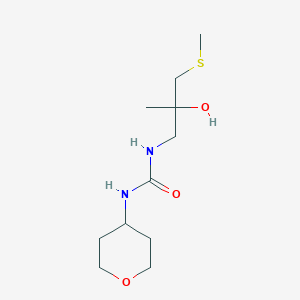
![N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767099.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)
![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)
